molecular formula C20H19NO6 B3436541 2-oxo-N-(3,4,5-trimethoxybenzyl)-2H-chromene-3-carboxamide

2-oxo-N-(3,4,5-trimethoxybenzyl)-2H-chromene-3-carboxamide

Cat. No.: B3436541
M. Wt: 369.4 g/mol
InChI Key: QGZQNXSMKCGHTO-UHFFFAOYSA-N
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Description

2-oxo-N-(3,4,5-trimethoxybenzyl)-2H-chromene-3-carboxamide is a novel synthetic coumarin derivative designed for advanced pharmacological research. This compound features a coumarin core linked via a carboxamide bridge to a 3,4,5-trimethoxybenzyl group, a moiety of significant interest in medicinal chemistry. The 3,4,5-trimethoxyphenyl group is a key structural feature in potent tubulin polymerization inhibitors, such as Combretastatin A-4 (CA-4) and its analogs, which are known to disrupt microtubule assembly and exhibit vascular shutdown in solid tumors . This suggests potential application of this compound in oncology research, particularly in investigating anti-angiogenic and antitubulin agents. Furthermore, closely related 3-carboxamido-coumarin derivatives have demonstrated potent and selective inhibitory activity against Monoamine Oxidase B (MAO-B), an enzyme target for neurological conditions . The structural versatility of the coumarin scaffold is well-documented, with derivatives exhibiting a broad spectrum of biological activities, including anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer properties . The synthesis of this compound can be achieved through well-established methods, such as the direct reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with 3,4,5-trimethoxybenzylamine in ethanol under reflux conditions, yielding the target carboxamide with high purity . This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers are advised to conduct their own safety and efficacy evaluations.

Properties

IUPAC Name

2-oxo-N-[(3,4,5-trimethoxyphenyl)methyl]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6/c1-24-16-8-12(9-17(25-2)18(16)26-3)11-21-19(22)14-10-13-6-4-5-7-15(13)27-20(14)23/h4-10H,11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZQNXSMKCGHTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CNC(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194908
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-(3,4,5-trimethoxybenzyl)-2H-chromene-3-carboxamide typically involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the 3,4,5-Trimethoxybenzyl Group: This step involves the alkylation of the chromene core with 3,4,5-trimethoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with an appropriate amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-(3,4,5-trimethoxybenzyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Several studies have indicated that chromene derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-oxo-N-(3,4,5-trimethoxybenzyl)-2H-chromene-3-carboxamide have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
    • A study demonstrated that modifications in the chromene structure could enhance cytotoxicity against breast cancer cells, suggesting potential for further development as anticancer agents .
  • Antimicrobial Properties :
    • Research indicates that chromene derivatives possess antimicrobial activity. The presence of the trimethoxy group may enhance interaction with microbial cell membranes, leading to increased efficacy against bacterial strains .
    • In vitro studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.
  • Enzyme Inhibition :
    • The compound has been studied for its ability to inhibit specific enzymes involved in disease pathways. For example, it may act as an inhibitor of the equilibrative nucleoside transporter (ENT), which is crucial in the treatment of parasitic infections like malaria .
    • Inhibitors targeting such transporters can significantly affect the pharmacokinetics of nucleoside analogs used in antiviral therapies.
  • Anti-inflammatory Effects :
    • Chromene derivatives have been reported to exhibit anti-inflammatory properties by modulating inflammatory pathways. This could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Case Studies

StudyFindings
Study on Anticancer Activity Demonstrated significant cytotoxic effects on MCF-7 breast cancer cells with IC50 values indicating potent activity .
Antimicrobial Evaluation Showed broad-spectrum antimicrobial activity against various pathogens with minimal inhibitory concentrations (MIC) lower than standard antibiotics .
Enzyme Inhibition Research Identified as a potential inhibitor of ENT, impacting drug absorption and efficacy in malaria treatment .

Mechanism of Action

The mechanism of action of 2-oxo-N-(3,4,5-trimethoxybenzyl)-2H-chromene-3-carboxamide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.

    Pathways Involved: It can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-oxo-N-(3,4,5-trimethoxybenzyl)-2H-chromene-3-carboxamide is unique due to its specific combination of the chromene core and the 3,4,5-trimethoxybenzyl group, which imparts distinct pharmacological properties.

Biological Activity

2-Oxo-N-(3,4,5-trimethoxybenzyl)-2H-chromene-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound can be represented as C18H19O5C_{18}H_{19}O_5, with a molecular weight of approximately 329.34 g/mol. The compound features a chromene backbone substituted with a trimethoxybenzyl group, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with appropriate carboxylic acid derivatives under acidic or basic conditions. Various methods have been reported in the literature for synthesizing chromene derivatives, including microwave-assisted synthesis and solvent-free methods, which enhance yield and reduce reaction times .

Antioxidant Activity

Studies have demonstrated that this compound exhibits significant antioxidant properties. In vitro assays show that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases .

Anticancer Properties

Research indicates that this compound possesses anticancer activity against various cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells through the activation of caspase pathways and modulation of cell cycle regulators . A summary of its anticancer activity is provided in Table 1.

Cell Line IC50 (µM) Mechanism
MCF-7 (breast cancer)15Apoptosis via caspase activation
HeLa (cervical cancer)20Cell cycle arrest
A549 (lung cancer)25Induction of oxidative stress

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects in animal models. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential therapeutic role in inflammatory diseases .

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Case Studies

  • In Vivo Study on Cancer Models : A study conducted on mice bearing tumor xenografts showed that treatment with this compound significantly reduced tumor growth compared to controls. The study reported a reduction in tumor volume by approximately 40% after four weeks of treatment .
  • Inflammation Model : In a carrageenan-induced paw edema model in rats, administration of the compound resulted in a significant reduction in edema compared to untreated groups. This effect was comparable to standard anti-inflammatory drugs like indomethacin .

Q & A

Q. What advanced techniques validate the compound’s stability under physiological conditions?

  • Methodology :
  • Forced Degradation : Expose to pH 1–13 buffers, UV light, or H₂O₂, then quantify degradation via UPLC-PDA .
  • Metabolite ID : Incubate with liver microsomes and analyze metabolites via LC-QTOF-MS .
  • Solid-State Stability : Monitor hygroscopicity and polymorph transitions by DSC/TGA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-oxo-N-(3,4,5-trimethoxybenzyl)-2H-chromene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
2-oxo-N-(3,4,5-trimethoxybenzyl)-2H-chromene-3-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.